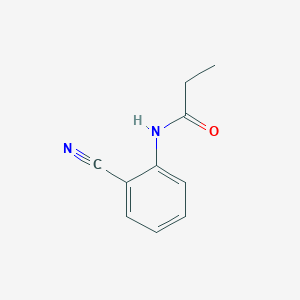

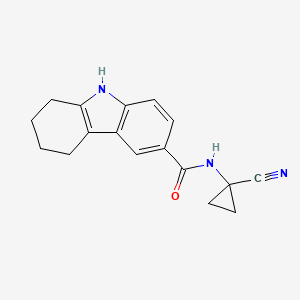

![molecular formula C20H22N4O2 B2852223 2-(2-{[乙酰(甲基)氨基]甲基}-1H-苯并咪唑-1-基)-N-甲基-N-苯基乙酰胺 CAS No. 915887-81-9](/img/structure/B2852223.png)

2-(2-{[乙酰(甲基)氨基]甲基}-1H-苯并咪唑-1-基)-N-甲基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids, known as the Phillips–Ladenburg method . Another method involves the reaction of o-phenylenediamines with aldehydes or ketones, known as the Weidenhagen method .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazoles are known to exhibit a broad range of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution, due to the electron-rich nature of the imidazole ring .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Antifungal Applications

This compound has shown potential in the synthesis of derivatives with antifungal properties . These derivatives can inhibit the growth of various phytopathogenic fungi, which are detrimental to crops . The antifungal activity is particularly significant as it offers an alternative to commercial fungicides, potentially with fewer side effects or environmental impact.

Therapeutic Potential in Medicine

The benzimidazole core of the compound is a key feature in many pharmaceuticals. Derivatives of this compound have been explored for their therapeutic potential across a range of medical applications, including antibacterial, antitumor, and anti-inflammatory treatments . This highlights the compound’s versatility and importance in drug discovery and development.

Fluorescent Probe Development

“F3257-0361” has been utilized in the design and synthesis of fluorescent probes . These probes are crucial in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The development of new fluorescent probes using this compound could lead to advancements in molecular detection in various fields.

Antibody Research

The compound has been involved in the research of fluorescent protein antibodies , particularly nanobodies . These antibodies are valuable in biomedical science for applications such as gene expression regulation, organelle labeling, signal transmission, drug screening, and biomolecular interactions.

Cognitive Research

While not directly linked to the compound, the research methodologies used in studying this compound can be applied to cognitive research . Understanding how cognitive maps are created and activated in the brain can inform the development of treatments for cognitive impairments .

Antimicrobial and Antitubercular Activity

Compounds with the imidazole moiety, similar to “CCG-151120”, have been synthesized and evaluated for their antimicrobial and antitubercular activities . These activities are crucial in the fight against resistant strains of bacteria and tuberculosis .

Synthesis of Biheterocyclic Motifs

The compound has been used in the synthesis of biheterocyclic motifs , which are important in the development of new drugs with optimized structures for treating various diseases .

作用机制

The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Many benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-15(25)22(2)13-19-21-17-11-7-8-12-18(17)24(19)14-20(26)23(3)16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHWUCMZRFUDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

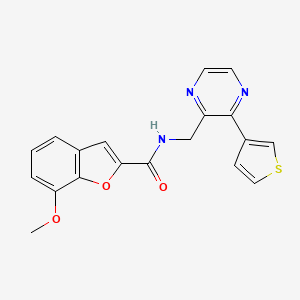

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)

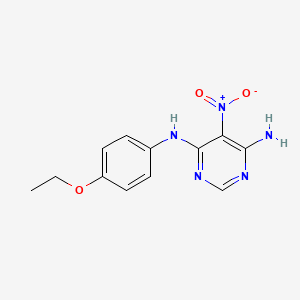

![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)

![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)

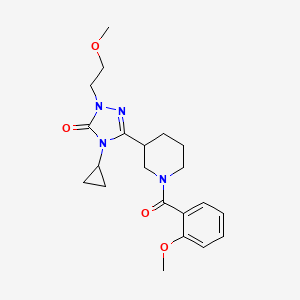

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)